(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated furan ring, a diethoxyphenyl group, and a pyrimidinetrione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-bromo-2-furaldehyde with 1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the bromine atom may produce the corresponding hydrogenated compound .
Scientific Research Applications
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-bromo-2-furyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 2-[(5-bromo-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one
- 5-[(5-chloro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one
Uniqueness
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a brominated furan ring and a diethoxyphenyl group attached to a pyrimidinetrione core
Properties
Molecular Formula |
C19H17BrN2O6 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H17BrN2O6/c1-3-26-11-5-7-15(27-4-2)14(10-11)22-18(24)13(17(23)21-19(22)25)9-12-6-8-16(20)28-12/h5-10H,3-4H2,1-2H3,(H,21,23,25)/b13-9+ |
InChI Key |
FENQBONOHVTFMW-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O |
SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O |
Origin of Product |
United States |
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